molecular formula C17H16FNO B4754310 1-[3-(4-fluorophenyl)propanoyl]indoline

1-[3-(4-fluorophenyl)propanoyl]indoline

Cat. No. B4754310
M. Wt: 269.31 g/mol
InChI Key: GQNYFZRDMWQCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-fluorophenyl)propanoyl]indoline, also known as FLI, is a synthetic compound that belongs to the class of indoline derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. The purpose of

Mechanism of Action

1-[3-(4-fluorophenyl)propanoyl]indoline exerts its effects through binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By binding to the sigma-1 receptor, this compound modulates its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has been shown to modulate various signaling pathways, including the ERK1/2 and AKT pathways.

Advantages and Limitations for Lab Experiments

1-[3-(4-fluorophenyl)propanoyl]indoline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its usefulness in certain applications.

Future Directions

For research on 1-[3-(4-fluorophenyl)propanoyl]indoline include the development of new analogs and the investigation of its potential in various diseases.

Scientific Research Applications

1-[3-(4-fluorophenyl)propanoyl]indoline has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. This compound has been used as a tool to study the role of sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-15-8-5-13(6-9-15)7-10-17(20)19-12-11-14-3-1-2-4-16(14)19/h1-6,8-9H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNYFZRDMWQCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-fluorophenyl)propanoyl]indoline
Reactant of Route 2
Reactant of Route 2
1-[3-(4-fluorophenyl)propanoyl]indoline
Reactant of Route 3
Reactant of Route 3
1-[3-(4-fluorophenyl)propanoyl]indoline
Reactant of Route 4
Reactant of Route 4
1-[3-(4-fluorophenyl)propanoyl]indoline
Reactant of Route 5
Reactant of Route 5
1-[3-(4-fluorophenyl)propanoyl]indoline
Reactant of Route 6
Reactant of Route 6
1-[3-(4-fluorophenyl)propanoyl]indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.